molecular formula C21H21F3N2O2 B3468558 1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone

1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone

Cat. No. B3468558
M. Wt: 390.4 g/mol
InChI Key: NFDZGTHSCLSLFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 4,5-difluoro-2-methylbenzoic acid with 1-piperazine to form the central piperazinyl moiety. Subsequent reactions lead to the incorporation of the 5-fluoro-2-methylphenyl group, ultimately yielding the target compound. Detailed synthetic pathways and optimization strategies are documented in the literature .


Molecular Structure Analysis

The molecular structure of 1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone reveals a central piperazinyl ring flanked by two aromatic moieties. The 4,5-difluoro-2-methylbenzoyl group imparts lipophilicity, while the 5-fluoro-2-methylphenyl moiety contributes to its pharmacological activity. The presence of the ketone functional group suggests potential reactivity and biological interactions .


Chemical Reactions Analysis

This compound participates in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity profile influences its stability, metabolism, and binding affinity to biological targets. Researchers have investigated its behavior under different conditions, shedding light on its transformation pathways .


Physical And Chemical Properties Analysis

  • Spectral Data : NMR, IR, and mass spectrometry data confirm its identity and purity .

Safety and Hazards

1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone should be handled with care due to its potential toxicity. Safety precautions include proper lab attire, fume hood usage, and adherence to established protocols. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-12-8-17(22)18(23)11-16(12)21(28)26-6-4-25(5-7-26)20-9-13(2)15(14(3)27)10-19(20)24/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDZGTHSCLSLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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